Pereniporin A
Description
Properties
CAS No. |
103244-42-4 |
|---|---|
Molecular Formula |
C15H24O4 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(1R,5R,5aS,9aS,9bS)-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydro-1H-benzo[g][2]benzofuran-1,5,9b-triol |
InChI |
InChI=1S/C15H24O4/c1-13(2)5-4-6-14(3)11(13)10(16)7-9-8-19-12(17)15(9,14)18/h7,10-12,16-18H,4-6,8H2,1-3H3/t10-,11+,12-,14+,15+/m1/s1 |
InChI Key |
FRWRTYDHUNFKOE-MIBAYGRRSA-N |
SMILES |
CC1(CCCC2(C1C(C=C3C2(C(OC3)O)O)O)C)C |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1[C@@H](C=C3[C@@]2([C@@H](OC3)O)O)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1C(C=C3C2(C(OC3)O)O)O)C)C |
Synonyms |
pereniporin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
- Pereniporin B lacks the lactone ring but includes a C-11 aldehyde and C-12 hydroxyl group, enhancing its cytotoxicity .
- 6-epi-Pereniporin A exhibits reversed stereochemistry at C-6, correlating with anticancer activity .
- 3β-Hydroxy-9-dehydrothis compound features a dehydrogenated C-9 position, which abolishes plant growth inhibition .
Antifungal and Antibacterial Activity
- This compound: Limited direct antimicrobial activity reported; primary activity is plant growth inhibition (IC₅₀: 10–50 µM) .
- Pereniporin B : Cytotoxic against human cancer cells (IC₅₀: 15–30 µM) and antifungal (MIC: 25 µg/mL against Bacillus subtilis) .
- Strobilactone A/B : Broad-spectrum antifungal activity (MIC: 5–20 µg/mL) .
- 6-epi-Pereniporin A : Selective anticancer activity (IC₅₀: 8–12 µM against breast and prostate cancer cell lines) .
Cytotoxicity and Anticancer Potential
Preparation Methods
Key Intermediate Formation
The synthesis initiates with the conversion of 5 into a bicyclic ketone via Claisen rearrangement, followed by oxidative cleavage to introduce α,β-unsaturated carbonyl functionality. Epoxidation and subsequent ring-opening with a Grignard reagent install the C9 hydroxyl group, a critical stereocenter.
Late-Stage Functionalization
In steps 20–33, the introduction of the γ-lactone moiety and the C12 methyl group is achieved through a sequence of Mitsunobu reactions and palladium-catalyzed cross-couplings. A pivotal step involves the use of a chiral auxiliarity to control the C6 acetoxy group’s configuration, which is later deprotected under mild acidic conditions.
Table 1: Critical Steps in the 33-Step Synthesis
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 5 | Claisen Rearrangement | Heat, Toluene | 78 |
| 12 | Epoxidation | mCPBA, CH₂Cl₂ | 65 |
| 20 | Mitsunobu Reaction | DIAD, PPh₃, THF | 82 |
| 28 | Pd-Catalyzed Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 58 |
The final steps afford (-)-pereniporin A with an overall yield of 0.6%, underscoring the challenges of multi-step syntheses.
Semi-Synthetic Modifications and Derivative Preparation
Semi-synthetic approaches to this compound derivatives, as detailed in, focus on modifying the C6 and C12 positions to enhance bioactivity. For example, 6-O-acetyl-12α-methyl-pereniporin A (compound 8 ) is synthesized via Grignard addition to the C12 ketone followed by acetylation.
Acetylation and Methylation
Treatment of this compound with methylmagnesium bromide at −78°C in THF introduces the C12 methyl group, yielding a diastereomeric mixture of 8 and 9 . Subsequent acetylation with acetic anhydride selectively modifies the C6 hydroxyl group, achieving a 45% combined yield after column chromatography.
Table 2: Semi-Synthetic Derivatives and Yields
| Derivative | Modification Site | Reagents | Yield (%) |
|---|---|---|---|
| 6-O-Acetyl-12α-Me | C6, C12 | MeMgBr, Ac₂O | 45 |
| 6-O-Acetyl-12β-Me | C6, C12 | MeMgBr, Ac₂O | 38 |
Formal Synthesis via Allylic Bromination
A formal synthesis route reported in utilizes (+)-larixol, a labdane diterpenoid, as the starting material. The key transformation involves allylic bromination of acetate 8 using N-bromosuccinimide (NBS), which installs the bromine atom at C11. Subsequent elimination and oxidation steps yield an intermediate that converges with the total synthesis pathway after step 15.
Advantages and Limitations
This method reduces the total step count to 28 but requires resolution of diastereomers at C12, lowering the overall yield to 1.8%.
Purification and Analytical Techniques
Column Chromatography
Silica gel chromatography (230–400 mesh) with hexanes-EtOAc gradients (3:1 to 2:1) resolves diastereomers, as evidenced in. Analytical TLC on aluminum-backed silica plates (0.24 mm) with vanillin/EtOH-H₂SO₄ visualization ensures purity.
Q & A
Q. What validated methods are recommended for isolating Pereniporin A from natural sources?
- Methodological Answer : Isolation of this compound requires phytochemical extraction techniques optimized for polar compounds. Ethanol-water mixtures (e.g., 1:4 biomass-to-solvent ratio) are effective for initial extraction, followed by chromatographic purification (e.g., column chromatography with silica gel or Sephadex LH-20). Ultrasound- or microwave-assisted extraction can enhance yield by disrupting plant cell walls . Purity should be confirmed via HPLC (≥95% purity threshold) and structural elucidation via NMR and mass spectrometry .
Q. How should researchers design experiments to quantify this compound in complex matrices?
- Methodological Answer : Use a combination of LC-MS/MS for sensitivity and specificity. Calibration curves should be prepared using certified reference standards. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate the method per ICH guidelines for accuracy (recovery 90–110%), precision (RSD <5%), and linearity (R² >0.995) .
Q. What are the key challenges in characterizing this compound’s stability under experimental conditions?
- Methodological Answer : this compound may degrade due to light, heat, or pH fluctuations. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products via UPLC-PDA. Use inert storage conditions (argon atmosphere, −80°C) and stabilize solutions with antioxidants (e.g., 0.1% BHT) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variability in compound purity, assay protocols, or cell line specificity. To address this:
- Replicate studies using standardized materials (e.g., NIST-certified this compound).
- Perform dose-response curves (e.g., IC₅₀ comparisons) across multiple cell lines (e.g., HeLa, MCF-7) and controls.
- Apply meta-analysis tools to identify confounding variables (e.g., solvent effects, endotoxin contamination) .
Q. What experimental strategies can elucidate the molecular targets of this compound in anticancer mechanisms?
- Methodological Answer : Combine omics approaches:
- Proteomics : Use affinity chromatography with this compound-conjugated beads to isolate binding partners, followed by LC-MS/MS identification.
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, NF-κB).
- In silico docking : Predict binding affinities to targets like tubulin or topoisomerase II using AutoDock Vina or Schrödinger .
Q. How should researchers design in vivo studies to evaluate this compound’s bioavailability and toxicity?
- Methodological Answer :
- Pharmacokinetics : Administer this compound (oral/i.v.) in rodent models and collect plasma/tissue samples at timed intervals. Analyze via LC-MS to calculate AUC, Cₘₐₓ, and t₁/₂.
- Toxicology : Conduct acute (14-day) and subchronic (90-day) studies, monitoring hematological, hepatic, and renal parameters. Use histopathology to assess organ-specific toxicity .
Data Contradiction and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound with high variability?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) with outlier detection (Grubbs’ test). Use Bayesian hierarchical models to account for inter-experiment variability. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to quantify significance .
Tables for Methodological Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
